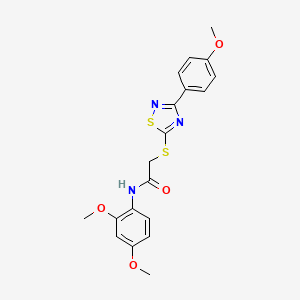
N-(2,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
カタログ番号 B2394109
CAS番号:
864922-38-3
分子量: 417.5
InChIキー: LAABSBFJJKKBBC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(2,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide” is a complex organic molecule. It contains several functional groups including an amide group (-CONH2), a thiadiazole ring, and methoxy groups (-OCH3) attached to phenyl rings .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the appropriate phenyl precursors. The methoxy groups could be introduced using a methylation reaction. The thiadiazole ring could be formed via a cyclization reaction. The amide group could be introduced in a final step, possibly through a condensation reaction .Molecular Structure Analysis
The presence of the thiadiazole ring and the amide group suggests that this compound could participate in hydrogen bonding and other polar interactions. The methoxy groups and phenyl rings suggest potential for hydrophobic interactions .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the reaction conditions and the other reactants present. The amide group could undergo hydrolysis under acidic or basic conditions. The methoxy groups could potentially be demethylated under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of both polar (amide, thiadiazole) and nonpolar (phenyl, methoxy) groups suggests that it could have a range of solubility properties. Its melting and boiling points would depend on the strength of the intermolecular forces in the solid and liquid states .科学的研究の応用
Synthesis and Chemical Characterization
- Novel synthesis methods have been developed to create derivatives of 1,3,4-thiadiazole, including compounds with similar structures to N-(2,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, to explore their potential applications in medicinal chemistry and materials science. These compounds are characterized by spectroscopic methods such as IR, NMR, and mass spectrometry to confirm their structures (Yu et al., 2014).
Pharmacological Potential
- Research on similar thiadiazole derivatives has shown a range of pharmacological activities, including potential anticancer effects. For instance, derivatives have been synthesized and evaluated for their antitumor activity against various human tumor cell lines, highlighting the structural basis for future drug development (Yurttaş et al., 2015).
- Additionally, N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives have been synthesized and assessed for their in-vitro cytotoxicity, presenting a potential route for anticancer agent development (Mohammadi-Farani et al., 2014).
Material Science Applications
- The incorporation of thiadiazole derivatives into polymers and other materials has been investigated for the development of conducting polymers with potential optoelectronic applications. Such studies are foundational for advancing materials science, particularly in creating new materials with desirable electrical and optical properties (Camurlu & Guven, 2015).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-24-13-6-4-12(5-7-13)18-21-19(28-22-18)27-11-17(23)20-15-9-8-14(25-2)10-16(15)26-3/h4-10H,11H2,1-3H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAABSBFJJKKBBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=C(C=C(C=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

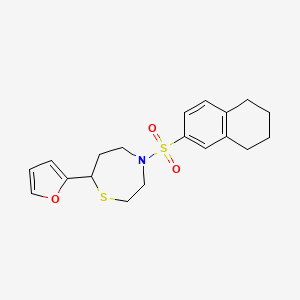
![2-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2394030.png)
![2-(pyridazin-3-yloxy)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2394032.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isobutoxybenzenesulfonamide](/img/structure/B2394035.png)
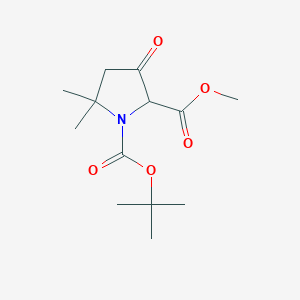
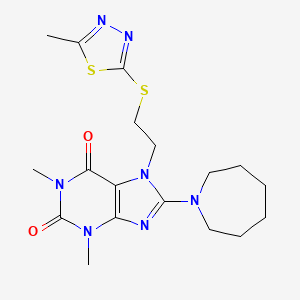
![N-(3-chloro-4-methoxyphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetamide](/img/structure/B2394040.png)
![2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2394041.png)
![7-Methyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2394043.png)
![methyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2394044.png)
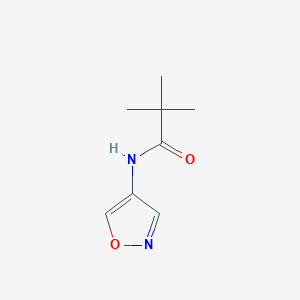
![2-(6-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2394046.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)butyramide](/img/structure/B2394047.png)
